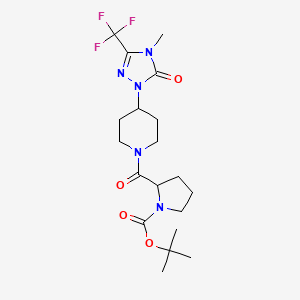![molecular formula C14H17N5OS B2452889 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 805312-05-4](/img/structure/B2452889.png)
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically starts with the construction of the tetrazole ring, often through the [2+3] cycloaddition reaction between azides and nitriles. The reaction conditions generally require a base like sodium azide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The intermediate tetrazole can then be reacted with a sulfanyl acetamide derivative to form the final compound. Careful control of reaction conditions such as temperature and pH is essential to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis might employ batch or continuous flow processes. In batch processes, large reactors are used to handle significant volumes of reactants, while continuous flow reactors offer advantages in terms of reaction control and scalability. Catalysts and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium permanganate or reduced by hydrogenation over palladium catalysts.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases, transition metal catalysts, and organic solvents like ethanol or toluene. Conditions such as temperature, pressure, and pH are meticulously controlled to steer the reaction towards the desired products.
Major Products Formed: The major products depend on the specific reaction pathway. Oxidation might yield sulfoxides or sulfones, while reduction can lead to the formation of amines. Substitution reactions could replace the sulfanyl group with various functional groups like alkyl or aryl groups, generating a range of derivatives.
Scientific Research Applications: this compound is utilized in several research domains:
Chemistry: It serves as a precursor for synthesizing other complex molecules, especially in heterocyclic chemistry.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding dynamics.
Medicine: The compound is explored for its potential pharmacological properties, such as antimicrobial or anti-inflammatory activities.
Industry: In materials science, it may be investigated for use in developing novel polymers or as a specialty chemical in manufacturing processes.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. Its mechanism of action might involve binding to active sites, altering enzymatic activity, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact pathways and molecular targets.
Comparison with Similar Compounds
Compared to similar compounds, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide stands out due to its unique combination of functional groups, offering a diverse range of reactivity and application potential.
Similar Compounds: Other tetrazole-containing compounds, such as 1-(2,4-dimethylphenyl)-1H-tetrazole, share structural similarities but differ in their attached functional groups, which influences their chemical behavior and application scope.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-7-15-13(20)9-21-14-16-17-18-19(14)12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCRUQCZPZFGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
![2-[(2-methoxyethoxy)methyl]morpholine](/img/structure/B2452811.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)


![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2452829.png)
